

An In-depth Technical Guide: Cobalt as a Binder in Tungsten Carbide Composites

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten carbide (WC) composites are a cornerstone material in industries requiring high performance under extreme conditions. Renowned for their exceptional hardness, wear resistance, and strength at elevated temperatures, these cermets are integral to applications ranging from cutting tools and mining equipment to wear-resistant components in various machinery. The remarkable properties of these materials are not solely derived from the tungsten carbide itself, but from the synergistic relationship with a metallic binder phase. Cobalt (Co) is the most prevalent and effective binder, creating a composite material with a unique combination of hardness and toughness. This technical guide provides a comprehensive examination of cobalt's role in tungsten carbide composites, covering the fundamental properties, manufacturing processes, mechanical characteristics, and standardized experimental protocols for their evaluation.

The Critical Role of Cobalt as a Binder

The selection of cobalt as the primary binder for tungsten carbide is due to a confluence of advantageous physical and chemical properties that are essential for the formation of a high-performance composite material.

Superior Wettability and Adhesion: In the liquid phase during sintering, cobalt exhibits
 excellent wetting characteristics and forms a strong adhesive bond with the solid tungsten



carbide particles. This is fundamental to achieving a dense, low-porosity final product.

- Formation of a Ductile Matrix: The cobalt phase forms a continuous metallic matrix that envelops the hard, brittle tungsten carbide grains. This ductile matrix is the primary contributor to the composite's fracture toughness, enabling it to absorb mechanical energy and resist the propagation of cracks.[1]
- High-Temperature Stability: Cobalt possesses a high melting point and retains significant strength at elevated temperatures. This characteristic is crucial for applications like highspeed machining, where the tool edge can experience extreme temperatures.
- Tailorable Mechanical Properties: The weight percentage of cobalt is a primary determinant
 of the final mechanical properties of the composite. A low cobalt content results in a very
 hard and wear-resistant material, while a higher cobalt content enhances toughness and
 impact resistance, albeit at the expense of hardness.[1] This allows for the engineering of
 specific grades of tungsten carbide-cobalt (WC-Co) for diverse applications.

Manufacturing of Tungsten Carbide-Cobalt Composites

The production of WC-Co composites is a refined powder metallurgy process that involves several critical stages to ensure the desired microstructure and properties.

- Powder Preparation and Milling: The process commences with fine powders of tungsten carbide and cobalt. The particle size of these raw materials is a critical parameter influencing the final grain size in the sintered composite. The powders are intimately mixed, typically in a ball mill with a liquid medium, to achieve a homogeneous distribution of the cobalt binder among the tungsten carbide particles.
- Compaction: The dried powder mixture is then compacted into a "green" body of the desired shape. This is commonly achieved through uniaxial or isostatic pressing in a die.
- Sintering: The green compact undergoes a high-temperature sintering process, typically in a vacuum or controlled atmosphere furnace at temperatures ranging from 1300°C to 1500°C. During this stage, the cobalt melts and enters a liquid phase, surrounding the tungsten



carbide grains. Capillary forces draw the liquid cobalt into the pores, resulting in the densification of the composite and the formation of a solid, coherent part.

The Interplay of Cobalt Content and Mechanical Properties

The mechanical behavior of WC-Co composites is intrinsically linked to the volume fraction of the cobalt binder and the grain size of the tungsten carbide. A well-established trade-off exists between hardness and toughness, which is primarily manipulated by adjusting the cobalt content.

- Hardness: As a measure of a material's resistance to localized plastic deformation, the hardness of WC-Co composites is inversely proportional to the cobalt content. Cobalt is substantially softer than tungsten carbide, and thus a higher volume fraction of the binder phase results in a lower overall hardness.[1]
- Fracture Toughness (K_IC): Fracture toughness quantifies a material's ability to resist the propagation of cracks. In stark contrast to hardness, the fracture toughness of WC-Co composites increases with a higher cobalt content. The ductile cobalt matrix effectively blunts the tip of a propagating crack, thereby absorbing energy and hindering fracture.[1]
- Transverse Rupture Strength (TRS): This property reflects a material's resistance to failure under bending loads. The TRS of WC-Co composites generally increases with the addition of cobalt up to an optimal concentration, beyond which the increased ductility may lead to a decrease in overall strength.[2]

Data Presentation

The following tables provide a summary of the typical mechanical properties of WC-Co composites as a function of the weight percentage of cobalt.

Table 1: Vickers Hardness (HV30) as a function of Cobalt Content



Cobalt Content (wt.%)	Vickers Hardness (HV30)
3	~1800 - 2000
6	~1500 - 1700
10	~1200 - 1400
15	~1000 - 1200
20	~800 - 1000
25	~700 - 900

Table 2: Fracture Toughness (K_IC) as a function of Cobalt Content

Cobalt Content (wt.%)	Fracture Toughness (MPa·m½)
3	~8 - 10
6	~10 - 14
10	~14 - 18
15	~18 - 22
20	~22 - 26
25	~26 - 30

Table 3: Transverse Rupture Strength (TRS) as a function of Cobalt Content



Cobalt Content (wt.%)	Transverse Rupture Strength (MPa)
3	~1500 - 2000
6	~2000 - 2800
10	~2800 - 3500
15	~3000 - 3800
20	~2800 - 3500
25	~2500 - 3200

Experimental Protocols

The precise and repeatable measurement of mechanical properties is paramount for quality assurance and the development of new WC-Co grades. The subsequent sections detail the standardized methodologies for key experimental procedures.

Sample Preparation for Metallographic Analysis

A proper metallographic preparation is crucial for the accurate microstructural analysis of WC-Co composites.

- Sectioning: A representative sample is cut from the bulk material using a diamond abrasive cut-off wheel. The use of a coolant is essential to prevent thermal damage to the microstructure.
- Mounting: The sectioned specimen is then embedded in a polymer resin, such as epoxy, to facilitate handling during the subsequent grinding and polishing stages.
- Grinding: The mounted sample is subjected to a series of grinding steps using progressively finer abrasive media (e.g., silicon carbide paper or diamond grinding discs) to achieve a flat, planar surface.
- Polishing: Following grinding, the sample is polished using diamond suspensions or pastes on a polishing cloth to produce a mirror-like, deformation-free surface.



• Etching: To reveal the microstructural details, the polished surface is chemically etched. A commonly employed etchant for WC-Co is Murakami's reagent, which is a solution of potassium ferricyanide and sodium hydroxide in water.

Vickers Hardness Testing

- Standard: The procedure for Vickers hardness testing of metallic materials is detailed in ASTM E92.[3][4]
- Apparatus: A calibrated Vickers hardness tester equipped with a diamond pyramid indenter is used. The indenter has a square base and an angle of 136 degrees between opposite faces.
 [5]
- Procedure:
 - The meticulously prepared and polished sample is securely placed on the anvil of the hardness tester.
 - A specified test load, such as 30 kgf for the HV30 scale, is applied to the indenter. The indenter is pressed into the sample surface for a standardized dwell time, typically 10 to 15 seconds.[6]
 - After the removal of the load, the lengths of the two diagonals of the resulting indentation are measured using an integrated microscope.
 - The Vickers hardness number is then calculated from the applied load and the average of the diagonal lengths.[5]

Transverse Rupture Strength (TRS) Testing

- Standard: The standard test method for determining the transverse rupture strength of cemented carbides is outlined in ASTM B406.[7][8][9][10][11]
- Apparatus: A universal testing machine configured with a three-point bending fixture is required. This fixture comprises two parallel support rollers and a centrally located loading roller.[8][10]
- Procedure:



- A rectangular test specimen with precisely defined dimensions is positioned on the two support rollers.[10]
- A compressive load is applied to the central loading roller at a constant rate until the specimen fractures.[8]
- The maximum load sustained by the specimen before fracture is recorded.[10]
- The TRS is then calculated using the fracture load, the span between the support rollers, and the cross-sectional dimensions of the specimen.[10]

Fracture Toughness Testing (Palmqvist Method)

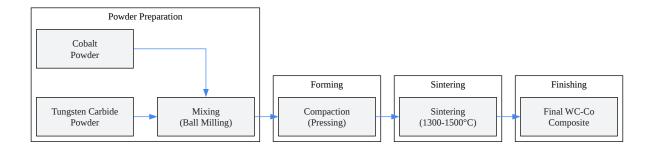
Methodology: The Palmqvist toughness test is a widely accepted indentation-based method
for estimating the fracture toughness of hard and brittle materials like cemented carbides.[12]
[13][14] This method relies on measuring the length of cracks that emanate from the corners
of a Vickers indentation.[12][13]

Procedure:

- A Vickers indentation is made on the polished surface of the sample using a relatively high indentation load (e.g., 30 kgf or greater).
- The lengths of the radial cracks that propagate from the four corners of the indentation are carefully measured using a high-magnification optical microscope.[14]
- The fracture toughness, denoted as K_IC, is then calculated using an established empirical formula that correlates the total crack length, the applied load, and the Vickers hardness of the material.[14]

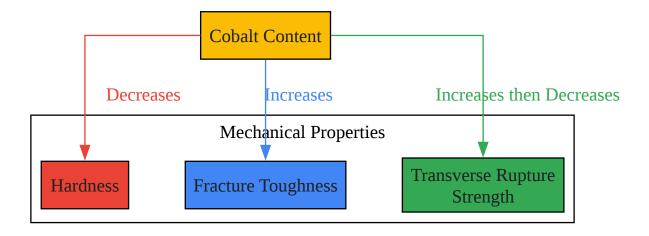
Mandatory Visualizations





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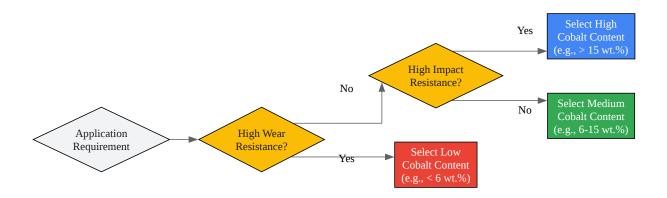
Caption: Manufacturing workflow for Tungsten Carbide-Cobalt composites.



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Caption: Influence of Cobalt content on mechanical properties of WC-Co.





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Caption: Material selection guide for WC-Co composites based on application.

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